AC-265347

Description

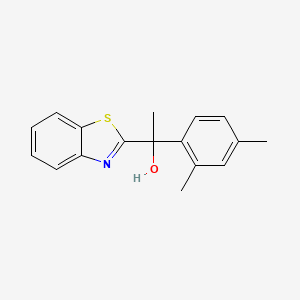

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSZVEPQZANNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253901-26-6 | |

| Record name | 1253901-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to AC-265347: A Biased Allosteric Modulator of the Calcium-Sensing Receptor

AC-265347 is a novel, non-steroidal small molecule that acts as a biased ago-positive allosteric modulator (ago-PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] Its unique pharmacological profile, characterized by a preference for specific downstream signaling pathways, has garnered significant interest for its potential therapeutic applications in conditions such as hyperparathyroidism and neuroblastoma.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name α-(2,4-Dimethylphenyl)-α-methyl-2-benzothiazolemethanol, is a synthetic compound featuring a benzothiazole (B30560) scaffold linked to a dimethyl-substituted phenyl group via a stereogenic center containing a tertiary alcohol.[1] This structure is fundamentally different from earlier classes of CaSR modulators like cinacalcet.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | α-(2,4-Dimethylphenyl)-α-methyl-2-benzothiazolemethanol | [5] |

| Molecular Formula | C₁₇H₁₇NOS | [5] |

| Molecular Weight | 283.39 g/mol | [5] |

| CAS Number | 1253901-26-6 | [5] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO and ethanol | [5] |

| pEC₅₀ (CaSR) | 7.8 - 8.1 | [5] |

Pharmacological Profile and Mechanism of Action

This compound is a potent ago-PAM of the CaSR, a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1][6] As a positive allosteric modulator, it enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺ₒ).[1] The "ago-PAM" designation indicates that this compound can also directly activate the receptor, even in the absence of elevated Ca²⁺ₒ.[3]

A key feature of this compound is its biased signaling. It preferentially activates certain intracellular signaling pathways over others. Specifically, it shows a bias towards the accumulation of inositol (B14025) monophosphate (IP₁) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), with a lesser effect on intracellular calcium (Ca²⁺ᵢ) mobilization.[2][3] This biased agonism is thought to be the basis for its distinct in vivo effects compared to other calcimimetics like cinacalcet.[2][3]

In preclinical studies, this compound has been shown to potently suppress parathyroid hormone (PTH) levels in rats, a key therapeutic goal in hyperparathyroidism.[1][7] Notably, it does so with a lower propensity to cause hypocalcemia, a common side effect of cinacalcet.[1][7] More recently, this compound has been identified as a promising therapeutic agent for neuroblastoma. It has been shown to inhibit tumor growth by inducing differentiation, without the dose-limiting hypocalcemia observed with other CaSR activators.[4][8]

Table 2: Pharmacological Activity of this compound

| Parameter | Effect | Reference |

| CaSR Modulation | Ago-Positive Allosteric Modulator (ago-PAM) | [1] |

| Signaling Bias | Preferential activation of pERK1/2 and IP₁ pathways over Ca²⁺ᵢ mobilization. | [2][3] |

| In Vivo Effect on PTH | Potent suppression of parathyroid hormone levels in rats. | [1][7] |

| Effect on Serum Calcium | Lower propensity to cause hypocalcemia compared to cinacalcet. | [1][7] |

| Anti-tumor Activity | Inhibits neuroblastoma tumor growth by inducing differentiation. | [4][8] |

| Selectivity | No significant off-target activity at GABA-B or PTH1 receptors. | [9] |

Signaling Pathways

The biased signaling of this compound is a critical aspect of its pharmacology. The following diagrams illustrate the proposed signaling pathways.

In the context of neuroblastoma, microarray analysis has suggested that this compound upregulates pathways related to RHO GTPases signaling, which is linked to the induction of cellular differentiation.[4][8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on methodologies described in the literature.

1. Intracellular Calcium (Ca²⁺ᵢ) Mobilization Assay

This assay measures the ability of a compound to induce the release of calcium from intracellular stores.

-

Cell Line: HEK293 cells stably expressing the human CaSR.

-

Reagents:

-

Fluo-4 AM (calcium indicator dye)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Ionomycin (B1663694) (positive control)

-

-

Protocol:

-

Seed HEK293-CaSR cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load cells with Fluo-4 AM dye for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation).

-

Add the this compound dilutions to the cells and immediately measure the change in fluorescence over time.

-

Add ionomycin at the end of the experiment to determine the maximum fluorescence response.

-

Analyze the data to determine the EC₅₀ of this compound for Ca²⁺ᵢ mobilization.

-

2. Inositol Monophosphate (IP₁) Accumulation Assay

This assay quantifies the accumulation of IP₁, a downstream product of the Gq/11 signaling pathway, and is often used to assess biased agonism.

-

Cell Line: HEK293 cells stably expressing the human CaSR.

-

Reagents:

-

IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and standards)

-

Stimulation buffer (containing LiCl to inhibit IP₁ degradation)

-

This compound stock solution (in DMSO)

-

-

Protocol:

-

Seed HEK293-CaSR cells in a 96-well white plate and culture overnight.

-

Replace the culture medium with stimulation buffer containing various concentrations of this compound.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells.

-

Add the IP1-d2 and anti-IP1 cryptate reagents to the cell lysate.

-

Incubate for 1 hour at room temperature.

-

Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the IP₁ concentration based on a standard curve and determine the EC₅₀ of this compound.

-

3. pERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, another downstream signaling event of CaSR activation.

-

Cell Line: HEK293 cells stably expressing the human CaSR.

-

Reagents:

-

Assay buffer

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

Antibodies against total ERK1/2 and phosphorylated ERK1/2 (pERK1/2)

-

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

-

Protocol:

-

Seed HEK293-CaSR cells in a multi-well plate and culture overnight.

-

Starve the cells in serum-free medium for several hours.

-

Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer to a membrane (Western blotting).

-

Probe the membrane with primary antibodies against total ERK and pERK.

-

Incubate with a secondary antibody and detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the ratio of pERK to total ERK.

-

4. In Vivo Parathyroid Hormone (PTH) Measurement in Rats

This experiment assesses the effect of this compound on circulating PTH levels in an animal model.

-

Animal Model: Male Sprague-Dawley rats.

-

Reagents:

-

This compound formulation for oral or subcutaneous administration.

-

Vehicle control.

-

Anesthesia.

-

Rat PTH ELISA kit.

-

-

Protocol:

-

Acclimatize the rats to the experimental conditions.

-

Administer this compound or vehicle to the rats.

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma or serum.

-

Measure the concentration of intact PTH in the samples using a specific rat PTH ELISA kit.

-

Analyze the data to determine the time course and magnitude of PTH suppression by this compound.

-

Conclusion

This compound represents a significant advancement in the field of CaSR modulation. Its unique chemical structure and biased signaling profile offer the potential for improved therapeutic outcomes with a more favorable side-effect profile compared to existing treatments. Further research into its mechanism of action and clinical efficacy is warranted to fully explore its therapeutic potential in hyperparathyroidism, neuroblastoma, and other CaSR-related disorders. This technical guide provides a foundational understanding of this compound to aid in these future research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

In-Depth Technical Guide: The Mechanism of Action of AC-265347 on the Calcium-Sensing Receptor (CaSR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC-265347 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a critical class C G protein-coupled receptor (GPCR) involved in calcium homeostasis. Structurally distinct from earlier calcimimetics like cinacalcet, this compound, a benzothiazole (B30560) derivative, exhibits a unique pharmacological profile characterized by both intrinsic agonism and biased signaling. This compound potentiates the receptor's response to extracellular calcium and can also activate it directly, classifying it as an "ago-PAM". Critically, this compound demonstrates significant biased agonism, preferentially stimulating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway over the canonical Gαq/11-mediated intracellular calcium mobilization pathway. This biased signaling may contribute to its distinct therapeutic profile, such as reducing parathyroid hormone (PTH) levels with a lower propensity for causing hypocalcemia compared to other CaSR modulators. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, signaling pathways, quantitative pharmacology, and the detailed experimental protocols used for its characterization.

Introduction to this compound and the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a key regulator of systemic calcium metabolism, primarily expressed in the parathyroid glands, kidneys, and bone.[1] As a class C GPCR, it possesses a large extracellular domain for sensing divalent cations, a seven-transmembrane (7TM) domain for signal transduction, and an intracellular C-terminal tail.[2] Allosteric modulation of the CaSR has emerged as a valuable therapeutic strategy for treating disorders of calcium homeostasis, such as secondary hyperparathyroidism.

This compound was identified by Acadia Pharmaceuticals as a novel CaSR PAM with a distinct chemical scaffold from the phenylalkylamine class of modulators (e.g., cinacalcet).[1][3][4] It is an ago-positive allosteric modulator (ago-PAM), meaning it not only enhances the affinity and/or efficacy of the endogenous agonist (extracellular Ca²⁺) but also possesses intrinsic agonist activity at the allosteric site.[1][3] A key feature of this compound is its biased signaling, preferentially activating pathways that lead to ERK1/2 phosphorylation over those that cause intracellular calcium mobilization.[5][6][7] This unique property may underpin its observed efficacy in preclinical models with a potentially improved side-effect profile.[8]

Binding and Allosteric Modulation

This compound interacts with an allosteric binding site located within the 7TM domain of the CaSR.[9] This binding pocket is distinct from that of arylalkylamine modulators.[9] Computational docking studies, supported by mutagenesis data, suggest that this compound binds deeper within the 7TM bundle.[6][7] Unlike cinacalcet, which relies on an ionic interaction with the glutamic acid residue E837, this compound lacks an ionizable nitrogen and its binding is not significantly affected by mutations at this position, indicating a different mode of interaction.[6][7][9] The S-enantiomer of this compound is reported to be approximately 10- to 20-fold more potent than the R-enantiomer.[3][9]

Data Presentation: Quantitative Pharmacology of this compound

The pharmacological activity of this compound has been quantified through various in vitro functional assays. The data below is summarized from studies in HEK293 cells stably expressing the human CaSR.

| Assay Type | Parameter | Value | Reference |

| Phosphatidylinositol (PI) Hydrolysis | EC₅₀ | 10 nM | [9] |

| Cellular Proliferation | EC₅₀ | 30 nM | [9] |

| Intracellular Calcium (Ca²⁺i) Mobilization | Functional Affinity (pKB) | 5.5 ± 0.1 | [10] |

| Cooperativity (logαβ) | 1.8 ± 0.1 | [10] | |

| Intrinsic Agonism (τB) | 0.4 ± 0.1 | [10] | |

| ERK1/2 Phosphorylation | EC₅₀ | Data not available in cited literature | |

| Eₘₐₓ | Data not available in cited literature |

Note: While this compound is known to be a biased agonist for the ERK1/2 phosphorylation pathway, specific quantitative dose-response data (EC₅₀, Eₘₐₓ) were not available in the reviewed literature. The preferential activation is a qualitative finding from multiple studies.[5][6][7]

Signaling Pathways and Biased Agonism

Activation of the CaSR by this compound leads to the initiation of downstream signaling cascades. The unique profile of this compound arises from its ability to differentially modulate these pathways.

Canonical Gαq/11-Mediated Signaling

The canonical signaling pathway for the CaSR involves its coupling to the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). This pathway is robustly activated by calcimimetics like cinacalcet. While this compound does engage this pathway, it does so with less preference compared to its action on the ERK pathway.

Caption: Canonical CaSR signaling via the Gαq/11-PLC pathway.

Biased Signaling Towards ERK1/2 Phosphorylation

This compound preferentially stabilizes a conformation of the CaSR that favors signaling pathways leading to the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK).[5][6][7] This can occur through several potential mechanisms downstream of the CaSR, including via G protein-dependent pathways (Gαq/11-PKC or Gαi/o) or through β-arrestin-mediated scaffolding.[6][7] This biased signaling is thought to be responsible for the compound's unique in vivo effects, such as inducing differentiation in neuroblastoma cells without the significant calcium-lowering effects seen with other calcimimetics.[5]

Caption: Biased signaling of this compound towards the MAPK/ERK pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro functional assays. Below are the detailed methodologies for key experiments.

Intracellular Calcium (Ca²⁺i) Mobilization Assay

This assay measures the ability of a compound to stimulate the release of calcium from intracellular stores, a hallmark of Gαq/11 activation.

-

Cell Line: FlpIn-T-REx-HEK293 cells stably expressing the human CaSR (FlpIn-Trex-HEK293-CaSR).[10]

-

Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are washed with a physiological salt solution (PSS) buffer. Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., at 4 µM), in PSS buffer containing a weak acid like probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage. Incubation is typically performed for 1 hour at 37°C in the dark.

-

Compound Preparation: this compound is prepared in a series of concentrations in PSS buffer.

-

Measurement: The dye-loading solution is removed, and cells are washed with PSS buffer. The plate is then placed in a fluorescence plate reader (e.g., FlexStation 3). The baseline fluorescence is measured before the automated addition of the compound solutions. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time (e.g., for 120 seconds).

-

Data Analysis: The peak fluorescence response is normalized to the baseline. Concentration-response curves are generated using non-linear regression to determine parameters such as EC₅₀, pKB, logαβ, and τB.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay directly measures a product of PLC activation, providing a readout of the Gαq/11 signaling pathway.

-

Cell Line: HEK293 cells stably expressing the human CaSR.

-

Radiolabeling: Cells are typically seeded in 24-well plates and incubated overnight with a radiolabeled precursor, such as myo-[³H]inositol, in inositol-free medium to incorporate the label into cellular phosphoinositides.

-

Compound Treatment: The labeling medium is removed, and cells are washed. A pre-incubation buffer containing LiCl (e.g., 10 mM) is added. LiCl inhibits inositol monophosphatases, leading to the accumulation of radiolabeled inositol phosphates (IPs). Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cells are scraped, and the cell lysates are collected.

-

Separation and Quantification: The accumulated radiolabeled IPs are separated from the free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex columns). The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

-

Data Analysis: The amount of radioactivity is plotted against the compound concentration, and concentration-response curves are fitted using non-linear regression to determine the EC₅₀.

Experimental Workflow Visualization

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a significant development in the field of CaSR pharmacology. Its characterization as a biased ago-PAM provides a deeper understanding of the potential for fine-tuning GPCR signaling to achieve desired therapeutic outcomes while potentially mitigating adverse effects. The preferential activation of the ERK1/2 pathway over intracellular calcium mobilization distinguishes it from other calcimimetics and may be key to its unique pharmacological profile.[5][6][7]

Future research should focus on elucidating the precise molecular determinants of this compound's biased signaling. This includes obtaining high-resolution structural information of this compound bound to the CaSR to visualize the specific receptor conformation it stabilizes. Furthermore, a quantitative characterization of its effects on the ERK pathway, including the determination of EC₅₀ and Eₘₐₓ values, is crucial for a complete understanding of its biased agonism. Finally, further investigation into the downstream consequences of biased CaSR signaling in various physiological and pathological contexts will be essential to fully realize the therapeutic potential of compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ERK pathway agonism for cancer therapy: evidence, insights, and a target discovery framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK signaling mediates CaSR-promoted axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre[v1] | Preprints.org [preprints.org]

AC-265347 as a Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-265347 is a novel, potent, and orally active positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] It belongs to a class of benzothiazole (B30560) derivatives and is structurally distinct from other CaSR modulators like cinacalcet.[1][3][4] As an ago-PAM, this compound not only enhances the sensitivity of the CaSR to extracellular calcium but also exhibits intrinsic agonistic activity.[1][3] This dual mechanism of action, coupled with a unique biased signaling profile, positions this compound as a significant tool for research and a potential therapeutic agent with an improved side-effect profile compared to existing calcimimetics.[5][6] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its enantiomers. The S-enantiomer, (S)-AC-265347, is notably more potent than the R-enantiomer.[2]

Table 1: In Vitro Potency and Efficacy of this compound and its Enantiomers

| Compound | Assay | Parameter | Value | Reference |

| This compound (racemic) | Cellular Proliferation | EC50 | 30 nM | [2] |

| This compound (racemic) | Phosphatidylinositol (PI) Hydrolysis | EC50 | 10 nM | [2] |

| (S)-AC-265347 | - | Potency vs. (R)-enantiomer | ~10-20 fold higher | [2] |

| This compound (racemic) | Intracellular Ca2+ Mobilization | pEC50 (in 10 µM Ca2+) | 3.94 ± 0.13 | [3] |

| This compound (racemic) | Intracellular Ca2+ Mobilization | logαβ | 0.9 - 2.2 |

Table 2: In Vivo Effects of this compound in Rats

| Compound | Parameter Measured | Effect | Reference |

| This compound (racemic) | Serum Parathyroid Hormone (PTH) | Potent suppression | [2][3] |

| This compound (racemic) | Plasma Ionized Calcium | Reduction | [2] |

| (S)-AC-265347 | Serum Parathyroid Hormone (PTH) | Potent suppression | [2] |

| (S)-AC-265347 | Plasma Ionized Calcium | Reduction | [2] |

| (R)-AC-265347 | Serum Parathyroid Hormone (PTH) | Less potent suppression | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound (1-Benzothiazol-2-yl-1-(2,4-dimethyl-phenyl)-ethanol) involves the reaction of 2-lithiated benzothiazole with 2,4-dimethylacetophenone.

Materials:

-

Benzothiazole

-

n-Butyllithium (n-BuLi)

-

2,4-Dimethylacetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diisopropylamine

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Preparation of 2-lithiated benzothiazole: A solution of benzothiazole in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

-

Reaction with 2,4-dimethylacetophenone: A solution of 2,4-dimethylacetophenone in anhydrous THF is added dropwise to the solution of 2-lithiated benzothiazole at -78°C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate CaSR-mediated increases in intracellular calcium concentration ([Ca2+]i).

Cell Culture:

-

Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

Procedure:

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed with the buffer. A baseline fluorescence reading is taken. This compound, diluted to various concentrations in the buffer, is then added to the wells.

-

Calcium Stimulation and Measurement: After a short incubation with this compound, a solution of CaCl2 is added to stimulate the CaSR. Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in [Ca2+]i. Dose-response curves are generated to determine the EC50 of this compound in the presence of a fixed concentration of extracellular calcium.

ERK1/2 Phosphorylation Assay

This assay assesses the biased agonism of this compound by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Procedure:

-

Cell Treatment: HEK293 cells expressing the CaSR are serum-starved for several hours and then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the cell lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 band intensities. Dose-response curves are generated to determine the EC50 of this compound for ERK1/2 phosphorylation.

In Vivo Parathyroid Hormone (PTH) Measurement in Rats

This protocol evaluates the ability of this compound to suppress PTH levels in vivo.

Animals:

-

Male Sprague-Dawley rats are used for these studies.

Procedure:

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the rats at various doses. A vehicle control group is also included.

-

Blood Sampling: Blood samples are collected from the tail vein at different time points after compound administration (e.g., 0, 1, 2, 4, 6, and 24 hours).

-

PTH Measurement: Serum is separated from the blood samples. The concentration of intact PTH in the serum is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.

-

Data Analysis: The percentage reduction in serum PTH levels from baseline is calculated for each dose and time point. Dose-response and time-course relationships are established.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by binding to an allosteric site on the seven-transmembrane domain of the CaSR.[4] This binding increases the affinity of the receptor for its orthosteric agonist, extracellular Ca2+, and also directly activates the receptor. The CaSR couples to multiple G proteins, leading to the activation of several downstream signaling pathways.

Caption: CaSR signaling pathways modulated by this compound.

This compound exhibits biased agonism, preferentially activating the G protein-mediated MAPK/ERK pathway over the Gq/11-PLC-IP3 pathway that leads to intracellular calcium mobilization.[4] This bias is thought to contribute to its favorable side-effect profile, particularly the lower incidence of hypocalcemia compared to cinacalcet.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the complex signaling of the Calcium-Sensing Receptor. Its distinct chemical structure, ago-PAM activity, and biased signaling profile offer a unique opportunity to dissect the various downstream effects of CaSR activation. The reduced propensity for causing hypocalcemia while effectively suppressing PTH levels highlights its therapeutic potential for conditions such as secondary hyperparathyroidism and potentially in other diseases where CaSR modulation is beneficial, including certain cancers like neuroblastoma.[5][6] Further research into the long-term efficacy and safety of this compound and its analogs is warranted to fully explore its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

AC-265347 Structure-Activity Relationship Studies: A Technical Guide for Researchers

An In-Depth Analysis of a Novel Benzothiazole (B30560) Positive Allosteric Modulator of the Calcium-Sensing Receptor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for AC-265347, a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While initial interest may arise from various therapeutic areas, it is crucial to note that this compound's pharmacological activity is centered on the CaSR, a class C G protein-coupled receptor, and not the androgen receptor. This document will delve into the nuanced molecular interactions and functional consequences of structural modifications to the this compound scaffold, offering valuable insights for researchers in drug discovery and development.

This compound, identified by ACADIA Pharmaceuticals, is characterized by a unique benzothiazole scaffold, a stereogenic center with a tertiary alcohol, and a dimethyl-substituted phenyl group.[1][2] It functions as an ago-positive allosteric modulator (ago-PAM), meaning it both enhances the receptor's sensitivity to its endogenous ligand (Ca²⁺) and possesses intrinsic agonist activity.[1][2] The S-enantiomer of this compound has been shown to be 10-fold more potent than the R-enantiomer.[1][3]

Core Structure and Pharmacophore

The fundamental structure of this compound serves as a template for understanding its interaction with the CaSR. Key structural components include:

-

Benzothiazole Scaffold: This heterocyclic system is a critical component of the molecule's core structure.

-

Stereogenic Center: The tertiary alcohol at this position plays a significant role in the molecule's activity, particularly its intrinsic agonism.

-

Dimethyl-Substituted Phenyl Motif: This lipophilic group contributes to the overall binding affinity.

Subsequent SAR studies have primarily focused on modifications at the stereogenic center to probe the importance of the hydroxyl group and to modulate the pharmacological profile, aiming to separate the PAM activity from the intrinsic agonism.

Structure-Activity Relationship Data

The following table summarizes the key quantitative data from SAR studies on this compound and its analogs. These studies have been instrumental in delineating the contributions of different functional groups to binding affinity, cooperativity, and agonism at the CaSR.

| Compound | Modification at Stereogenic Center | pKB (± SEM) | Logαβ (± SEM) | τB (± SEM) | Pharmacological Profile | Reference |

| 1 (this compound) | Tertiary Alcohol | 6.1 ± 0.1 | 1.8 ± 0.2 | 11.7 ± 2.6 | Ago-PAM | [1] |

| 5 | Trifluoromethyl Alcohol | 6.0 ± 0.1 | 2.2 ± 0.3 | 10.5 ± 3.5 | Ago-PAM | [1] |

| 6 | Epoxide | 5.4 ± 0.1 | 1.2 ± 0.2 | - | Pure PAM | [1] |

| 7 | Oxetane (B1205548) | 5.2 ± 0.1 | 1.1 ± 0.2 | - | Pure PAM | [1] |

| 7b | Allylic Alcohol | 6.0 ± 0.1 | 1.8 ± 0.2 | 10.2 ± 3.4 | Ago-PAM | [1] |

| 8 | Methoxy (B1213986) | 4.8 ± 0.1 | 0.9 ± 0.2 | - | Pure PAM | [1] |

| 9 | Fluoro | 5.9 ± 0.1 | 1.7 ± 0.2 | - | Pure PAM | [1] |

Key Insights from SAR Studies:

-

Importance of the Hydroxyl Group for Agonism: The presence of a hydroxyl group at the stereogenic center appears to be crucial for the intrinsic agonist activity (ago-PAM profile) of this compound and its analogs (compounds 1 , 5 , and 7b ).[1]

-

Separating Agonism from PAM Activity: Replacement of the hydroxyl group with functionalities lacking a hydrogen-bond donor, such as an epoxide (6 ), oxetane (7 ), methoxy group (8 ), or a fluoro group (9 ), consistently results in the loss of intrinsic agonism, yielding "pure" PAMs.[1]

-

Role of Hydrogen Bonding: The data suggests that the hydrogen-bond donor capability of the hydroxyl group is a key determinant of agonism. While fluorine in compound 9 can act as a hydrogen-bond acceptor, its inability to donate a hydrogen bond leads to a pure PAM profile.[1]

-

Affinity and Cooperativity: Modifications that remove the hydroxyl group can have varying effects on affinity (pKB) and cooperativity (Logαβ). For instance, the methoxy analog (8 ) shows a significant decrease in both affinity and cooperativity, while the fluoro analog (9 ) retains affinity and cooperativity comparable to the parent compound.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.

1. Synthesis of this compound Analogs:

The synthesis of this compound and its derivatives generally involves the reaction of a lithiated benzothiazole with a substituted acetophenone (B1666503).[1][4]

-

General Procedure for Analogs with Modified Stereogenic Center:

-

Benzothiazole is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen).

-

n-Butyllithium (nBuLi) is added dropwise to deprotonate the benzothiazole, forming the lithiated intermediate.

-

The corresponding substituted acetophenone is then added to the reaction mixture.

-

The reaction is quenched, and the product is purified using standard chromatographic techniques.

-

-

Specific Modifications:

-

O-alkylation (e.g., Methoxy analog 8): The hydroxyl group of this compound is deprotonated using a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as methyl iodide (MeI).[1]

-

Fluorination (e.g., Fluoro analog 9): The hydroxyl group is replaced with fluorine using a fluorinating agent like XtalFluor-M in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

-

2. In Vitro Pharmacology - Ca²⁺ Mobilization Assay:

The functional activity of the compounds is assessed by measuring changes in intracellular calcium concentration (Ca²⁺i) in cells expressing the CaSR.

-

Cell Line: Flp-In T-REx HEK293 cells stably expressing the human CaSR are commonly used.[1]

-

Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca²⁺.

-

Protocol:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then loaded with the fluorescent calcium indicator.

-

The test compounds (this compound analogs) are added at various concentrations.

-

The fluorescence is measured over time using a plate reader (e.g., FLIPR or FlexStation) to determine the change in intracellular calcium levels.

-

Data is analyzed to determine the pEC₅₀, pKB (functional affinity), αβ (positive allosteric cooperativity), and τB (intrinsic agonism).

-

Signaling Pathways and Experimental Workflows

CaSR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Calcium-Sensing Receptor upon activation by its endogenous ligand (Ca²⁺) and modulation by a PAM like this compound.

Caption: CaSR signaling cascade initiated by Ca²⁺ and a PAM.

Experimental Workflow for SAR Analysis

The logical flow from compound synthesis to pharmacological characterization is depicted in the diagram below.

Caption: Workflow for the SAR study of this compound analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Deep Dive into the Stereoselective Activity of AC-265347 Enantiomers at the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-265347 is a potent, orally active, positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) with intrinsic agonist activity (ago-PAM). This technical guide provides an in-depth analysis of the differential pharmacological activity of its S- and R-enantiomers. The S-enantiomer of this compound is the eutomer, exhibiting significantly greater potency—approximately 10- to 20-fold higher—than the R-enantiomer in activating the CaSR. This stereoselectivity is attributed to the specific orientation of the hydroxyl group at the chiral center, which is predicted to form a crucial hydrogen bond within the allosteric binding site of the receptor. This document details the quantitative pharmacological data, comprehensive experimental methodologies for key assays, and the distinct signaling pathways activated by these enantiomers.

Introduction

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Allosteric modulation of the CaSR presents a therapeutic strategy for treating disorders of calcium metabolism, such as secondary hyperparathyroidism. This compound, a novel benzothiazole (B30560) derivative, has emerged as a significant CaSR ago-PAM.[1] Unlike other CaSR modulators such as cinacalcet, this compound exhibits biased signaling, preferentially activating pathways that lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) over inducing intracellular calcium mobilization.[3][4] This biased agonism may contribute to its distinct pharmacological profile, including the potent suppression of parathyroid hormone (PTH) release with a reduced risk of hypocalcemia.[5][6]

A key feature of this compound is its chirality, with the S-enantiomer demonstrating markedly higher activity than the R-enantiomer. This guide will dissect the molecular basis for this difference and provide the technical details necessary for its study.

Quantitative Pharmacology

The racemic mixture of this compound demonstrates potent activation of the CaSR. However, the pharmacological activity is predominantly driven by the S-enantiomer.

| Compound | Assay | Potency (EC50/IC50) | Relative Potency vs. R-enantiomer |

| This compound (Racemate) | Cellular Proliferation | 30 nM | - |

| Phosphatidylinositol Hydrolysis | 10 nM | - | |

| (S)-AC-265347 | CaSR Activation | ~10-20 fold higher than (R)-AC-265347 | - |

| (R)-AC-265347 | CaSR Activation | ~10-20 fold lower than (S)-AC-265347 | - |

Table 1: In Vitro Potency of this compound and its Enantiomers.[1][2]

Mechanism of Stereoselective Activity

Molecular modeling studies suggest that this compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR. The stereocenter of this compound, which contains a tertiary alcohol, is critical for its activity. The hydroxyl group of the more active S-enantiomer is oriented in a way that it can form a hydrogen bond with the glutamate (B1630785) residue at position 837 (E837) of the CaSR.[7] This interaction is believed to stabilize the active conformation of the receptor. In contrast, the hydroxyl group of the less active R-enantiomer is positioned away from E837, precluding this key hydrogen bond formation and resulting in significantly lower potency.

Signaling Pathways

Activation of the CaSR by this compound leads to the engagement of multiple downstream signaling cascades. Notably, this compound demonstrates biased agonism, favoring the G-protein-mediated activation of the MAPK/ERK pathway and RHO GTPase signaling over the Gq/11-mediated release of intracellular calcium.[3][8][9]

Primary CaSR Signaling

Figure 1: Canonical CaSR signaling pathways.

Biased Signaling by this compound

Figure 2: Biased signaling of this compound towards ERK1/2 and RHO GTPase pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Figure 3: Workflow for the MTT-based cellular proliferation assay.

Protocol:

-

Cell Plating: Seed cells (e.g., HEK293 cells stably expressing the human CaSR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of the S- and R-enantiomers of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of Gq/11 activation, to quantify CaSR activity.

Protocol:

-

Cell Labeling: Plate CaSR-expressing cells in 24-well plates and label with myo-[³H]inositol (1 µCi/mL) in inositol-free medium for 16-24 hours.

-

Compound Treatment: Wash the cells with a buffer containing LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of this compound enantiomers for 1 hour at 37°C.

-

Extraction: Terminate the reaction by adding ice-cold formic acid.

-

Purification: Separate the inositol phosphates from free inositol using anion-exchange chromatography (Dowex columns).

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

-

Data Analysis: Calculate the fold increase in inositol phosphate (B84403) accumulation over baseline and determine the EC50 values from the dose-response curves.

In Vivo Parathyroid Hormone (PTH) Reduction Assay in Rats

This in vivo assay assesses the ability of the compounds to suppress circulating PTH levels.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Compound Administration: Administer the S- and R-enantiomers of this compound orally or via intraperitoneal injection at various doses.

-

Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) post-dosing.

-

PTH Measurement: Separate the plasma and measure the concentration of intact PTH using a rat-specific ELISA or radioimmunoassay kit.[10][11]

-

Data Analysis: Calculate the percentage reduction in plasma PTH levels from baseline for each dose and time point. Determine the ED50 (effective dose for 50% reduction) for each enantiomer.

Conclusion

The pharmacological activity of this compound at the Calcium-Sensing Receptor is highly dependent on its stereochemistry. The S-enantiomer is the eutomer, displaying significantly greater potency than the R-enantiomer due to a key hydrogen bonding interaction within the allosteric binding site. The biased signaling profile of this compound, favoring ERK1/2 phosphorylation and RHO GTPase pathways, further distinguishes it from other CaSR modulators and may underpin its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of stereoselective CaSR modulators.

References

- 1. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acadia.com [acadia.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sceti.co.jp [sceti.co.jp]

- 11. Determination of bioactive rat parathyroid hormone (PTH) concentrations in vivo and in vitro by a 2-site homologous immunoradiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-265347: A Technical Guide on its Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-265347 is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) and biased agonist of the calcium-sensing receptor (CaSR).[1][2] Structurally distinct from earlier calcimimetics like cinacalcet (B1662232), this compound has garnered significant interest for its unique pharmacological profile and potential therapeutic applications, particularly in hyperparathyroidism and neuroblastoma.[3][4] This technical guide provides an in-depth overview of the pharmacology and currently available toxicological information on this compound, with a focus on its mechanism of action, preclinical efficacy, and safety profile.

Pharmacology

Mechanism of Action

This compound is a potent allosteric modulator of the CaSR, a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1][2] Unlike orthosteric agonists that bind to the primary ligand binding site, this compound binds to an allosteric site on the receptor, enhancing its sensitivity to extracellular calcium.[1]

A key feature of this compound is its biased agonism. It preferentially activates the G-protein-mediated signaling pathway leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), while having a less pronounced effect on intracellular calcium mobilization.[1] This biased signaling is thought to contribute to its distinct pharmacological effects and potentially improved side-effect profile compared to other CaSR modulators.[1][3]

dot

Figure 1: Biased signaling pathway of this compound at the CaSR.

Pharmacodynamics

-

In Vitro Potency: this compound demonstrates high potency in in vitro assays. In cellular proliferation assays, it activated CaSR signaling with a potency of 30 nM, and in phosphatidylinositol (PI) hydrolysis assays, the potency was 10 nM.[2] The S-enantiomer, (S)-AC-265347, is approximately 10- to 20-fold more potent than the R-enantiomer.[2]

-

Preclinical Efficacy:

-

Hyperparathyroidism: In rat models, this compound and its enantiomers effectively reduced serum parathyroid hormone (PTH) levels, with a potency that correlated with their in vitro activities.[2]

-

Neuroblastoma: In preclinical models of neuroblastoma, this compound has been shown to inhibit tumor growth by inducing cellular differentiation.[3][4] This anti-tumor effect is achieved without causing significant hypocalcemia, a dose-limiting side effect of other calcimimetics like cinacalcet.[3][4]

-

Pharmacokinetics

This compound is orally active, and its plasma concentrations have been shown to correlate well with its pharmacodynamic effects on serum PTH in rats.[2] A significant advantage of this compound over cinacalcet is that it does not inhibit the cytochrome P450 isoenzyme CYP2D6, a major enzyme involved in drug metabolism.[2] This suggests a lower potential for drug-drug interactions.

Toxicology Profile

A comprehensive public toxicology profile for this compound is not currently available. The existing literature primarily focuses on its pharmacological effects and highlights its improved safety with respect to calcium homeostasis.

-

Hypocalcemia: A notable toxicological advantage of this compound is its reduced propensity to cause hypocalcemia compared to cinacalcet.[3][4] In a study with healthy athymic mice treated with 10 mg/kg of this compound, no other toxicities were observed.

-

Cytotoxicity: In vitro studies on neuroblastoma cell lines have indicated that this compound does not exert a significant cytotoxic effect.[3]

Information regarding acute, chronic, genetic, and reproductive toxicity has not been identified in the public domain.

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| CaSR Activation (Cell Proliferation) | 30 nM | Human CaSR | [2] |

| PI Hydrolysis | 10 nM | Human CaSR | [2] |

| Preclinical Efficacy | |||

| Serum PTH Reduction | Potency correlates with in vitro activity | Rat | [2] |

| Neuroblastoma Tumor Growth | Inhibition by inducing differentiation | Mouse Xenograft | [3][4] |

| Safety | |||

| CYP2D6 Inhibition | No inhibition | In vitro | [2] |

| Hypocalcemia | No significant effect at therapeutic doses | Mouse | [3][4] |

Experimental Protocols

In Vivo Neuroblastoma Mouse Model

dot

Figure 2: Workflow for in vivo neuroblastoma xenograft studies.

-

Cell Lines: Human neuroblastoma cell lines (e.g., LA-N-1) are cultured in appropriate media.

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: Cultured neuroblastoma cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a specified size, mice are treated with this compound (e.g., 10 mg/kg, orally or intraperitoneally) or vehicle control.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal well-being is monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation and differentiation markers, and molecular analyses such as RNA sequencing.

In Vitro CaSR Signaling Assays

dot

Figure 3: General workflow for in vitro CaSR signaling assays.

-

Cell Culture: Cells stably expressing the human CaSR (e.g., HEK293 cells) are cultured to confluence in 96-well plates.

-

ERK1/2 Phosphorylation Assay:

-

Cells are serum-starved prior to the experiment.

-

Cells are treated with varying concentrations of this compound for a specified time.

-

Cells are lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined using methods like ELISA or Western blotting.

-

-

Intracellular Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline fluorescence is measured.

-

This compound is added, and the change in fluorescence, indicative of intracellular calcium levels, is monitored in real-time using a plate reader.

-

Conclusion

This compound is a promising pharmacological agent with a unique mechanism of action as a biased agonist and positive allosteric modulator of the CaSR. Its preclinical efficacy in models of hyperparathyroidism and neuroblastoma, coupled with a favorable safety profile regarding CYP2D6 inhibition and a lower risk of hypocalcemia, highlights its therapeutic potential. However, a comprehensive public toxicology profile is lacking, and further studies are warranted to fully characterize its safety before clinical development can proceed. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this intriguing molecule.

References

- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ex Vivo Intact Tissue Analysis Reveals Alternative Calcium-sensing Behaviors in Parathyroid Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

AC-265347: An In-depth Technical Guide on its Intrinsic Agonism at the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-265347 is a novel, structurally distinct positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) that also exhibits intrinsic agonism.[1][2] Identified by ACADIA Pharmaceuticals, this benzothiazole (B30560) derivative presents a unique pharmacological profile compared to traditional CaSR modulators like cinacalcet.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound acts as an ago-PAM at the CaSR, meaning it can both potentiate the effects of the endogenous ligand (extracellular calcium, Ca²⁺o) and directly activate the receptor in the absence of Ca²⁺o.[3][4] This dual activity distinguishes it from "pure" PAMs. The S-enantiomer of this compound is reported to be 10- to 20-fold more potent than the R-enantiomer.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its enantiomers.

Table 1: In Vitro Potency and Efficacy of this compound

| Compound | Assay | Parameter | Value | Reference |

| This compound | Cellular Proliferation | EC₅₀ | 30 nM | [5][6] |

| This compound | Phosphatidylinositol (PI) Hydrolysis | EC₅₀ | 10 nM | [5][6] |

| (S)-AC-265347 | Ca²⁺i Mobilization | pKʙ | - | [1] |

| (R)-AC-265347 | Ca²⁺i Mobilization | pKʙ | - | [1] |

Table 2: In Vivo Effects of this compound in Rats

| Compound | Parameter Measured | Effect | Reference |

| This compound | Serum Parathyroid Hormone (PTH) | Reduction | [5] |

| (S)-AC-265347 | Serum Parathyroid Hormone (PTH) | Reduction | [5] |

| (R)-AC-265347 | Serum Parathyroid Hormone (PTH) | Reduction | [5] |

| This compound | Plasma Ionized Calcium ([Ca²⁺]o) | Reduction | [5] |

| (S)-AC-265347 | Plasma Ionized Calcium ([Ca²⁺]o) | Reduction | [5] |

Mechanism of Action and Biased Signaling

This compound binds to the transmembrane domain of the CaSR, but at a site distinct from that of phenylalkylamine modulators like cinacalcet.[5] This is evidenced by mutagenesis studies where mutations E837A and I841A, which significantly impact phenylalkylamine binding, do not affect signaling by this compound.[5]

Interestingly, this compound demonstrates biased agonism. It preferentially activates the Gαq/11 pathway, leading to the phosphorylation of ERK1/2, over the pathway leading to intracellular calcium mobilization.[3][4] In contrast, phenylalkylamines show the opposite bias.[3][4] In neuroblastoma cells, this compound has been shown to upregulate signaling pathways related to RHO GTPases, while downregulating those associated with GPCR downstream signaling.[7]

Signaling Pathways

The following diagrams illustrate the key signaling cascades activated by the CaSR upon stimulation by this compound.

Caption: Simplified CaSR signaling pathway activated by this compound.

Experimental Protocols

This section details the methodologies used in key experiments to characterize the intrinsic agonism of this compound at the CaSR.

Intracellular Calcium Mobilization Assay

This assay is fundamental to determining the potency and efficacy of CaSR modulators.

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: FlpIn-Trex-HEK293 cells stably expressing the human CaSR are cultured in appropriate media.[1]

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: The dye-containing solution is removed, and cells are washed. A buffer solution containing varying concentrations of this compound is added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorometer, and changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

-

Data Analysis: The fluorescence data is used to generate concentration-response curves, from which pharmacological parameters such as EC₅₀ (potency) and Emax (efficacy) are calculated.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the activation of the Gαq/11 pathway by quantifying the accumulation of inositol (B14025) phosphates.

Detailed Protocol:

-

Cell Culture and Labeling: HEK293 cells expressing the CaSR are cultured in the presence of [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Compound Treatment: The labeled cells are washed and then incubated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Quantification: The amount of [³H]inositol phosphates is quantified using scintillation counting.

-

Data Analysis: The data is used to construct concentration-response curves to determine the EC₅₀ of this compound for PI hydrolysis.

In Vivo Studies in Rodents

These studies are crucial for evaluating the physiological effects of this compound.

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Compound Administration: this compound is administered orally or via another appropriate route at various doses.

-

Blood Sampling: Blood samples are collected at different time points post-administration.

-

Biochemical Analysis: Serum or plasma is isolated, and the concentrations of parathyroid hormone (PTH) and ionized calcium are measured using specific immunoassays and ion-selective electrodes, respectively.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound can also be measured to correlate drug exposure with its pharmacodynamic effects.[5]

-

Data Analysis: The effects of this compound on serum PTH and plasma calcium levels are analyzed to determine its in vivo efficacy.

Conclusion

This compound is a potent ago-PAM of the CaSR with a distinct chemical structure and pharmacological profile. Its biased signaling properties, particularly its preference for the ERK1/2 pathway and its unique effects in neuroblastoma models, suggest that it may offer therapeutic advantages over existing calcimimetics. The detailed experimental protocols provided herein offer a foundation for further research into this compound and other novel CaSR modulators. The evaluation of this compound as a therapeutic was discontinued (B1498344) for undisclosed reasons.[1][2] However, it remains a valuable tool for exploring the pharmacology of the CaSR.

References

- 1. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-sensing Receptor (CaSR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Binding Site of AC-265347 on the Calcium-Sensing Receptor's Transmembrane Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. Its complex structure, featuring a large extracellular domain and a seven-transmembrane (7TM) domain, offers multiple sites for modulation by endogenous and exogenous ligands. AC-265347 is a positive allosteric modulator (PAM) of the CaSR, demonstrating a distinct pharmacological profile compared to other calcimimetics like cinacalcet. This technical guide provides an in-depth exploration of the binding site of this compound within the CaSR's transmembrane domain, summarizing key research findings, experimental methodologies, and signaling pathways.

This compound: A Biased Allosteric Modulator

This compound is distinguished by its biased signaling properties. Unlike arylalkylamine PAMs, which primarily potentiate intracellular calcium (Ca²⁺i) mobilization, this compound preferentially enhances the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1]. This biased agonism suggests that this compound stabilizes a unique conformational state of the CaSR, leading to the differential engagement of downstream signaling pathways. This unique profile makes this compound a valuable tool for dissecting CaSR signaling and a potential therapeutic agent with a differentiated side-effect profile[2][3].

The Transmembrane Binding Pocket of this compound

Extensive research, including site-directed mutagenesis and computational modeling, has established that this compound binds to an allosteric site within the 7TM domain of the CaSR[4][5]. This binding pocket is distinct from the orthosteric calcium-binding site located in the extracellular Venus flytrap domain[6][7].

Computational docking studies, supported by mutagenesis data, suggest that this compound binds deeper within the 7TM bundle compared to arylalkylamine PAMs like cinacalcet[1][5]. A key structural difference influencing this binding mode is that this compound lacks an ionizable nitrogen. Consequently, it is not predicted to form the same ionic interaction with glutamic acid residue 837 (E837) in TM7, a critical interaction for many other CaSR PAMs[1]. While E837 is a key anchor for molecules like NPS 2143[8][9], the interaction profile of this compound with the surrounding residues is different.

While a comprehensive quantitative dataset detailing the impact of a full panel of transmembrane mutations on this compound's potency and efficacy is not available in a single consolidated table in the reviewed literature, the following table summarizes the key residues within the CaSR 7TM domain that have been identified as important for the binding and/or function of allosteric modulators, including those relevant to this compound's proposed binding site.

Table 1: Key Transmembrane Residues in the CaSR Allosteric Binding Site

| Residue | Transmembrane Helix (TM) | Role in Allosteric Modulation | Relevance to this compound |

| Arg680 | TM3 | Involved in a salt bridge with Glu767 in ECL2, influencing β-arrestin signaling.[10] | The distinct signaling bias of this compound suggests that its binding may uniquely influence the conformation of this region. |

| Phe684 | TM3 | Part of the hydrophobic pocket surrounding the naphthalene (B1677914) moiety of NPS 2143.[8] | Likely contributes to a hydrophobic pocket that accommodates a part of the this compound molecule. |

| Phe688 | TM3 | Part of the hydrophobic pocket surrounding the naphthalene moiety of NPS 2143.[8] | Likely contributes to a hydrophobic pocket that accommodates a part of the this compound molecule. |

| Glu767 | Extracellular Loop 2 (ECL2) | Forms a salt bridge with Arg680; mutations can increase the affinity of both PAMs and NAMs, possibly by making the binding cavity more accessible. | The deeper binding pose of this compound may be influenced by the conformation of this extracellular loop. |

| Trp818 | TM6 | Implicated in the binding of both calcimimetics and calcilytics. | Its location in the deeper part of the 7TM bundle makes it a probable interacting partner for this compound. |

| Phe821 | TM6 | Implicated in the binding of both calcimimetics and calcilytics.[8] | Its location in the deeper part of the 7TM bundle makes it a probable interacting partner for this compound. |

| Glu837 | TM7 | Critical for anchoring positively charged allosteric modulators.[8][9] | This compound lacks a positive charge, suggesting a different type of interaction or no direct interaction with this residue.[1] |

| Ile841 | TM7 | Crucial for the action of NPS R-568 and Calindol. | Its proximity to other key residues suggests a potential role in shaping the binding pocket for this compound. |

Signaling Pathways Modulated by this compound

The CaSR couples to multiple G protein families, leading to the activation of diverse intracellular signaling cascades. This compound's biased agonism results in a preferential activation of the MAPK/ERK pathway over the Gq/11-mediated intracellular calcium mobilization pathway.

References

- 1. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Towards a structural understanding of allosteric drugs at the human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Global and Ligand-Specific Calcium Sensing Receptor Activation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved model building and assessment of the Calcium-sensing receptor transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A calcium-sensing receptor mutation causing hypocalcemia disrupts a transmembrane salt bridge to activate β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

AC-265347: A Biased Allosteric Modulator of the Calcium-Sensing Receptor and its Signaling Pathways in Cellular Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AC-265347 is a novel, structurally distinct positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). Emerging research has identified this compound as a biased agonist, demonstrating preferential activation of specific downstream signaling pathways. This document provides a comprehensive overview of the biased signaling profile of this compound in cellular models, with a focus on its effects in neuroblastoma. Detailed experimental protocols for key assays and quantitative data from published studies are presented to facilitate further research and development of biased CaSR modulators.

Introduction to this compound and Biased Signaling

This compound is a calcimimetic compound that enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). Unlike the first-generation calcimimetic cinacalcet, which primarily potentiates Gq/11-mediated signaling leading to intracellular calcium mobilization and can cause hypocalcemia, this compound exhibits biased signaling.[1][2] This phenomenon, also known as functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others.

In the context of the CaSR, which can couple to multiple G-protein families (Gq/11, Gi/o, G12/13) and β-arrestins, biased signaling offers a promising therapeutic strategy to selectively engage pathways associated with desired efficacy while avoiding those linked to adverse effects. Studies in neuroblastoma cellular models have revealed that this compound preferentially activates pathways associated with cell differentiation and tumor growth inhibition, namely the Rho GTPase and ERK1/2 signaling cascades, without significantly stimulating the pathways that lead to systemic calcium level disruptions.[1][2][3][4]

Quantitative Analysis of this compound Biased Signaling

The biased signaling profile of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data. It is important to note that a direct head-to-head comparison of this compound's potency and efficacy across all relevant signaling pathways in a single study is not yet available in the public literature. The data presented here is compiled from different studies and endpoints.

Table 1: In Vitro Potency of this compound in Functional Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cellular Proliferation | Not Specified | EC₅₀ | 30 nM | |

| Phosphatidylinositol (PI) Hydrolysis | Not Specified | EC₅₀ | 10 nM |

Table 2: Comparative Signaling Bias of this compound and Cinacalcet in Neuroblastoma Models

| Signaling Pathway | This compound Effect | Cinacalcet Effect | Cellular Outcome | Reference |

| Rho GTPase Signaling | Significantly Upregulated | Not Significantly Upregulated | Induction of Differentiation | [1][2][3][4] |

| ERK1/2 Phosphorylation | Preferentially Enhanced | Less Potent | Pro-differentiative | [1] |

| Intracellular Ca²⁺ Mobilization / ER Stress | No Significant Upregulation | Significantly Upregulated | Associated with Hypocalcemia | [1][2][3][4] |

Signaling Pathways Modulated by this compound

This compound's biased agonism at the CaSR results in the preferential activation of specific intracellular signaling cascades.

Rho GTPase Pathway